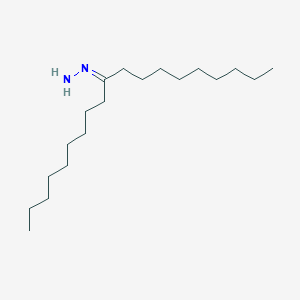![molecular formula C18H9N5O12 B14374297 1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) CAS No. 90739-51-8](/img/structure/B14374297.png)
1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) is a highly conjugated energetic compound known for its remarkable thermal stability and low impact sensitivity. This compound is part of a class of materials designed for high-energy applications, often used in the development of new energetic materials due to its favorable detonation properties and stability under various conditions .
Méthodes De Préparation
The synthesis of 1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) typically involves the nitration of precursor compounds under controlled conditions. One common method includes the nitration of m-xylene, followed by a Knoevenagel condensation reaction with benzaldehyde. The reaction is carried out in a mixed acid solution at elevated temperatures to achieve high selectivity and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistent quality and safety.
Analyse Des Réactions Chimiques
1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the formation of amines or other reduced derivatives.
Common reagents used in these reactions include nitric acid, acetic anhydride, hydrogen, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) has several scientific research applications:
Chemistry: Used in the synthesis of new energetic materials with high thermal stability and low sensitivity.
Medicine: Research into its potential use in drug delivery systems or as a component in medical diagnostics.
Industry: Utilized in the development of explosives, propellants, and other high-energy materials.
Mécanisme D'action
The mechanism of action of 1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) involves its ability to undergo rapid exothermic reactions, releasing a significant amount of energy. The molecular targets and pathways involved include the interaction with other energetic compounds, leading to the propagation of detonation waves and the release of energy .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Hexanitrostilbene (HNS): Known for its high thermal stability and low sensitivity, similar to 1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene).
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Another compound with high thermal stability and low sensitivity, used in similar applications.
1,1-Diamino-2,2-dinitroethene (FOX): Known for its high energy content and stability.
1,1’-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene) stands out due to its unique combination of high thermal stability, low impact sensitivity, and favorable detonation properties, making it a valuable compound in the field of energetic materials.
Propriétés
Numéro CAS |
90739-51-8 |
|---|---|
Formule moléculaire |
C18H9N5O12 |
Poids moléculaire |
487.3 g/mol |
Nom IUPAC |
1,3,5-trinitro-2,4-bis(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C18H9N5O12/c24-19(25)10-3-1-5-12(7-10)34-17-14(21(28)29)9-15(22(30)31)18(16(17)23(32)33)35-13-6-2-4-11(8-13)20(26)27/h1-9H |
Clé InChI |
NRFFUSWIXPQGOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
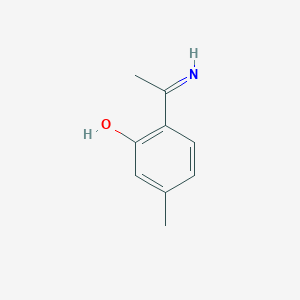
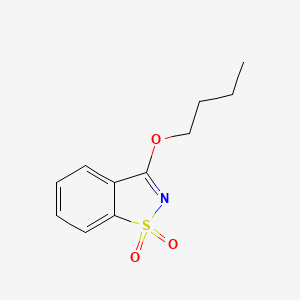
![1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol](/img/structure/B14374246.png)
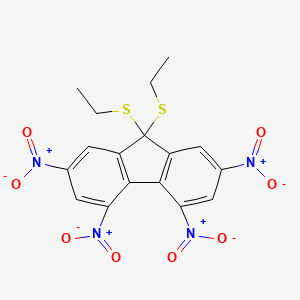
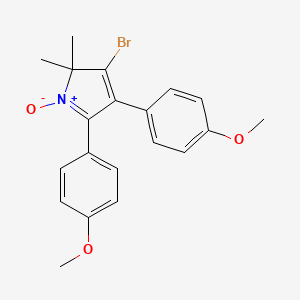

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
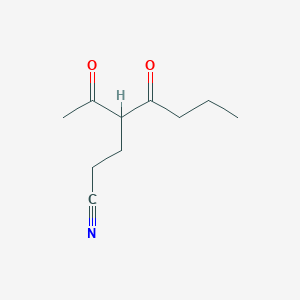
![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)
